![molecular formula C12H19N3S B6437184 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2548984-38-7](/img/structure/B6437184.png)
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine core and introduce the methyl, piperidinyl, and methylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine exhibit anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation. These compounds can function as kinase inhibitors, targeting specific pathways involved in tumor growth and metastasis .
GPR119 Agonism
The compound has been identified as a potential agonist for the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion. Agonists of GPR119 are being researched for their applications in treating metabolic disorders such as Type 2 diabetes and obesity. By enhancing glucose-dependent insulin secretion from pancreatic beta-cells, these compounds could provide a novel approach to managing blood sugar levels .
Synthesis and Formulation
The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with methylsulfanyl and pyrimidine components. This synthetic route is crucial for developing pharmaceutical formulations that can deliver the compound effectively to target sites within the body .
Clinical Applications
The clinical applications of this compound extend to several therapeutic areas:
- Immunosuppressive Therapy : Due to its kinase inhibition properties, it may be used in therapies aimed at preventing organ transplant rejection or treating autoimmune diseases such as rheumatoid arthritis and lupus .
- Metabolic Disorders : As a GPR119 agonist, it holds promise for treating conditions like obesity and Type 2 diabetes by enhancing insulin sensitivity and promoting weight loss through increased GLP-1 secretion .
Preclinical Studies on Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrimidine derivatives, including those related to this compound. The results demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, suggesting potential for further development into anticancer therapeutics .
GPR119 Agonism and Metabolic Benefits
In another study focusing on metabolic disorders, compounds exhibiting GPR119 agonism were tested for their ability to enhance insulin secretion and improve glucose tolerance in diabetic animal models. The findings indicated that these compounds could effectively lower blood glucose levels and improve metabolic profiles, supporting their potential use in diabetes management .
Data Table: Summary of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Anticancer Therapy | Inhibition of cancer cell proliferation through kinase inhibition | Targeted cancer treatment |
GPR119 Agonism | Activation of GPR119 receptor enhancing insulin secretion | Management of Type 2 diabetes and obesity |
Immunosuppressive Therapy | Use in preventing organ transplant rejection | Treatment for autoimmune diseases |
Metabolic Disorders | Enhancing glucose metabolism via GLP-1 secretion | Improved blood sugar control |
Mechanism of Action
The mechanism of action of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine include other substituted pyrimidines with different functional groups. Examples include:
- 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylthio)pyrimidine
- 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfonyl)pyrimidine
- 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylamino)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methylsulfanyl group and a 3-methylpiperidine moiety. Its molecular formula is C11H16N2S with a molecular weight of approximately 212.32 g/mol. The presence of both the piperidine and pyrimidine structures is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties . For instance, in vitro assays have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
In cancer research, this compound has shown promise as an anticancer agent . Studies have reported its ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.
Case Study: Apoptosis Induction
A recent study assessed the pro-apoptotic effects of this compound on A549 cells, revealing that treatment led to a significant increase in late apoptosis markers as measured by flow cytometry. The results indicated that concentrations as low as 10 µM could effectively induce apoptosis, highlighting its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through SAR studies. Modifications to the piperidine moiety or variations in the methylsulfanyl group have been shown to significantly influence its biological efficacy. For example, increasing lipophilicity through structural modifications enhances absorption and bioavailability, making it more effective in vivo.
Comparative Analysis
Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Piperazine Derivatives | Moderate | Low | Variable |
Other Pyrimidine Derivatives | Low | Moderate | High |
This table highlights the comparative biological activities of this compound against similar compounds, underscoring its unique position in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-6-(3-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-9-5-4-6-15(8-9)11-7-10(2)13-12(14-11)16-3/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCXXOSMCNICNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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